![molecular formula C21H26O10S2 B12850463 Tos(-2)[Tos(-6)]Glc1Me](/img/structure/B12850463.png)
Tos(-2)[Tos(-6)]Glc1Me
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tos(-2)[Tos(-6)]Glc1Me is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple tosyl (p-toluenesulfonyl) groups and a glucosyl moiety, which contribute to its reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tos(-2)[Tos(-6)]Glc1Me typically involves multi-step organic reactions. The process begins with the protection of the glucosyl moiety, followed by the introduction of tosyl groups through sulfonation reactions. The reaction conditions often require the use of strong acids or bases, along with specific solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.
化学反应分析
Types of Reactions
Tos(-2)[Tos(-6)]Glc1Me undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove tosyl groups or alter the oxidation state of the compound.
Substitution: this compound can participate in nucleophilic substitution reactions, where tosyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-sulfur or carbon-nitrogen bonds.
科学研究应用
Tos(-2)[Tos(-6)]Glc1Me has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of complex molecules through various reaction pathways.
Biology: In biological research, this compound can be used to study enzyme mechanisms and protein interactions due to its reactive tosyl groups.
Industry: this compound is utilized in the production of specialty chemicals and materials, where its unique reactivity can be harnessed for specific applications.
作用机制
The mechanism by which Tos(-2)[Tos(-6)]Glc1Me exerts its effects involves the reactivity of its tosyl groups. These groups can act as electrophiles, facilitating nucleophilic attack and subsequent chemical transformations. The glucosyl moiety may also play a role in the compound’s interactions with biological molecules, potentially influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Tosylmethyl isocyanide (TosMIC): Known for its use in organic synthesis, particularly in the formation of heterocycles.
Tosyl chloride: A common reagent used for introducing tosyl groups into organic molecules.
Glucosyl tosylate: A compound similar to Tos(-2)[Tos(-6)]Glc1Me but with fewer tosyl groups.
Uniqueness
This compound stands out due to its multiple tosyl groups and glucosyl moiety, which provide a unique combination of reactivity and functionality. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C21H26O10S2 |
|---|---|
分子量 |
502.6 g/mol |
IUPAC 名称 |
[(2R,3S,4S,5R)-3,4-dihydroxy-6-methoxy-5-(4-methylphenyl)sulfonyloxyoxan-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H26O10S2/c1-13-4-8-15(9-5-13)32(24,25)29-12-17-18(22)19(23)20(21(28-3)30-17)31-33(26,27)16-10-6-14(2)7-11-16/h4-11,17-23H,12H2,1-3H3/t17-,18-,19+,20-,21?/m1/s1 |
InChI 键 |
LETWHQSOZHSWKU-AWGDKMGJSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)OC)OS(=O)(=O)C3=CC=C(C=C3)C)O)O |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(C(O2)OC)OS(=O)(=O)C3=CC=C(C=C3)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


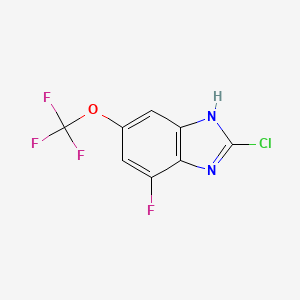
![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl (2-(trimethylammonio)ethyl) phosphate](/img/structure/B12850388.png)
![3-[4-(Methylsulfonyl)phenyl]thiophene](/img/structure/B12850399.png)
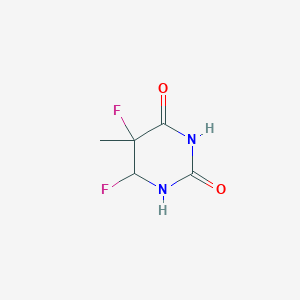

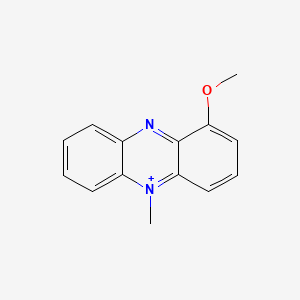
![4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride](/img/structure/B12850413.png)

![4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12850431.png)
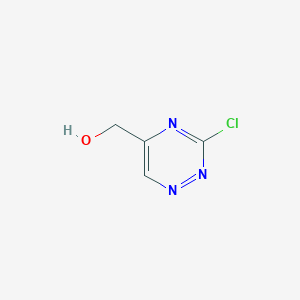
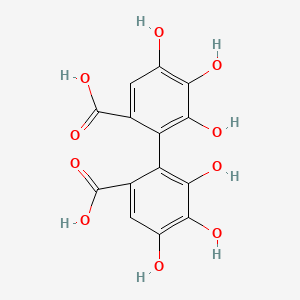
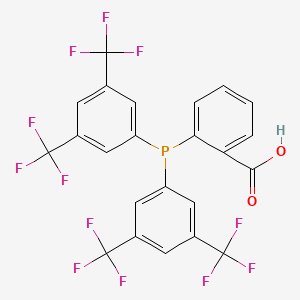
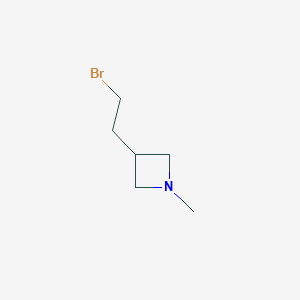
![(3R,7AR)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B12850468.png)
